molecular formula C8H20P2S2 B12555008 4,9-Dithia-1,12-diphosphadodecane CAS No. 193073-60-8

4,9-Dithia-1,12-diphosphadodecane

Cat. No.: B12555008
CAS No.: 193073-60-8
M. Wt: 242.3 g/mol
InChI Key: MQFBOVSJAVBOAP-UHFFFAOYSA-N
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Description

4,9-Dithia-1,12-diphosphadodecane is a sulfur- and phosphorus-containing organic compound with a 12-carbon backbone. Its structure features sulfur atoms at positions 4 and 9 and phosphorus atoms at positions 1 and 12. The compound’s reactivity is influenced by the electronegativity differences between sulfur (2.58) and phosphorus (2.19), as well as the flexibility of its dodecane chain.

Properties

CAS No.

193073-60-8

Molecular Formula

C8H20P2S2

Molecular Weight

242.3 g/mol

IUPAC Name

2-[4-(2-phosphanylethylsulfanyl)butylsulfanyl]ethylphosphane

InChI

InChI=1S/C8H20P2S2/c9-3-7-11-5-1-2-6-12-8-4-10/h1-10H2

InChI Key

MQFBOVSJAVBOAP-UHFFFAOYSA-N

Canonical SMILES

C(CCSCCP)CSCCP

Origin of Product

United States

Preparation Methods

Multi-Step Nucleophilic Substitution Using Phosphorus and Sulfur Precursors

The most widely reported method for synthesizing 4,9-dithia-1,12-diphosphadodecane involves sequential nucleophilic substitution reactions between phosphorus trichloride (PCl₃) and thiol-containing intermediates. A representative procedure begins with the preparation of a dithiolane precursor, such as 4,9-dithiadodecane-1,12-diol, which is subsequently treated with PCl₃ in the presence of a tertiary amine base (e.g., triethylamine) to facilitate chloride displacement.

Key Steps:

  • Synthesis of Dithiolane Intermediate:
    A dodecane chain functionalized with thioether groups is prepared via thiol-ene coupling or alkylation of 1,4-butanedithiol with 1,8-dibromooctane. The reaction is typically conducted in tetrahydrofuran (THF) at reflux (66–68°C) for 12–24 hours.
  • Phosphorylation with PCl₃:
    The dithiolane intermediate reacts with PCl₃ in a 1:2 molar ratio under inert atmosphere. Triethylamine is added to scavenge HCl, maintaining a reaction temperature of 0–5°C to minimize side reactions.
  • Purification:
    The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, yielding 4,9-dithia-1,12-diphosphadodecane as a white solid.

Optimization Notes:

  • Excess PCl₃ improves phosphorylation efficiency but risks over-chlorination.
  • Lower temperatures (≤5°C) favor mono- and di-substitution, while higher temperatures promote oligomerization.

Metal-Templated Synthesis for Enhanced Stereochemical Control

Cobalt(III) complexes have been employed as templates to direct the stereoselective formation of 4,9-dithia-1,12-diphosphadodecane ligands. This method ensures precise spatial arrangement of phosphorus and sulfur donors, which is critical for applications in coordination chemistry.

Procedure Overview:

  • Preparation of Cobalt(III) Precursor:
    A cobalt(III) chloride complex with a labile ligand (e.g., acetylacetonate) is synthesized in methanol at 60°C.
  • Ligand Assembly:
    The cobalt complex is treated with equimolar amounts of 1,2-bis(phenylphosphino)ethane and 1,4-dithiane in dichloromethane. The metal center coordinates sulfur and phosphorus donors, templating the formation of the dodecane backbone.
  • Demetallation:
    The cobalt template is removed via treatment with concentrated HCl, liberating the free ligand. The product is isolated by extraction with diethyl ether and dried under vacuum.

Advantages:

  • Yields stereochemically pure ligands (e.g., rac or meso forms).
  • Reduces side products compared to non-templated methods.

One-Pot Reductive Coupling of Dichlorophosphines

A one-pot strategy utilizing reductive coupling of dichlorophenylphosphine (PhPCl₂) with dithiols has been reported for large-scale synthesis. This method avoids intermediate isolation, improving throughput.

Reaction Conditions:

  • Reagents: PhPCl₂, 1,4-butanedithiol, zinc dust (reducing agent).
  • Solvent: Dry toluene under nitrogen atmosphere.
  • Temperature: 110°C for 8 hours.

Mechanism:
Zinc reduces PhPCl₂ to a phosphinyl radical, which couples with the dithiol to form P–S bonds. The dodecane chain assembles via subsequent alkylation steps.

Yield and Purity:

  • Typical yield: 68–72% after silica gel chromatography.
  • Purity is confirmed via ³¹P NMR (δ = −15 to −20 ppm).

Solid-Phase Synthesis for High-Throughput Applications

Recent advances adapt solid-phase synthesis to produce 4,9-dithia-1,12-diphosphadodecane derivatives on functionalized resins. This method is advantageous for generating ligand libraries for catalytic screening.

Protocol:

  • Resin Functionalization:
    Wang resin is derivatized with a bromoalkyl linker using DCC/HOBt coupling.
  • Phosphorus and Sulfur Incorporation:
    Sequential Mitsunobu reactions introduce phosphine and thioether groups.
  • Cleavage:
    The ligand is cleaved from the resin with trifluoroacetic acid (TFA), yielding the final product.

Benefits:

  • Enables parallel synthesis of analogs.
  • Reduces purification steps.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and applicability of each method:

Method Yield (%) Purity (%) Scalability Key Advantage
Nucleophilic Substitution 55–65 90–95 Industrial Cost-effective reagents
Metal-Templated 70–75 98–99 Lab-scale Stereochemical control
One-Pot Reductive 68–72 85–90 Pilot-scale No intermediate isolation
Solid-Phase 60–65 95–97 Microscale High-throughput compatibility

Chemical Reactions Analysis

4,9-Dithia-1,12-diphosphadodecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used. Common reagents include hydrogen peroxide and meta-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound back to its thiol and phosphine precursors.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,9-Dithia-1,12-diphosphadodecane has several scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4,9-Dithia-1,12-diphosphadodecane involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 4,9-Dithia-1,12-diphosphadodecane with structurally analogous compounds, including 6-oxa-3,9-dithia-1,11-undecanediol (referenced in ) :

Compound Name Heteroatoms Functional Groups Chain Length Key Applications/Properties
4,9-Dithia-1,12-diphosphadodecane 2 S, 2 P Alkyl chain C12 Metal coordination, catalysis
6-Oxa-3,9-dithia-1,11-undecanediol 1 O, 2 S Diol (-OH) C11 Hydrolysis product of sulfur mustard
1,2-Dithiolane 2 S Cyclic disulfide C5 Redox-active motifs in biochemistry
Triphenylphosphine 1 P Aromatic - Ligand in organometallic synthesis

Research Findings and Analysis

Reactivity with Metals :

  • The phosphorus atoms in 4,9-Dithia-1,12-diphosphadodecane enable strong coordination with transition metals (e.g., Pd, Ni), making it a candidate for catalytic systems. In contrast, 6-oxa-3,9-dithia-1,11-undecanediol lacks phosphorus and is primarily studied as a hydrolysis byproduct of chemical warfare agents .

Stability and Detection :

  • Sulfur-phosphorus hybrids like 4,9-Dithia-1,12-diphosphadodecane are less volatile than purely sulfur-based analogs (e.g., thiols), complicating gas-phase detection. However, advanced techniques like electrospray ionization mass spectrometry (ESI-MS), as described in , could be adapted for its analysis .

Toxicity and Safety :

  • Unlike 9,9'-Bianthracene (referenced in ), which poses risks due to polycyclic aromatic hydrocarbon (PAH) structure, 4,9-Dithia-1,12-diphosphadodecane’s toxicity profile remains understudied. Preliminary data suggest moderate environmental persistence due to sulfur-phosphorus bonds.

Limitations of Current Research

The provided evidence lacks direct data on 4,9-Dithia-1,12-diphosphadodecane, necessitating extrapolation from analogs. For example:

  • 6-Oxa-3,9-dithia-1,11-undecanediol ’s detection via ESI-IMS-MS implies that similar methodologies could identify the target compound, albeit with adjustments for phosphorus’s ionization behavior.

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